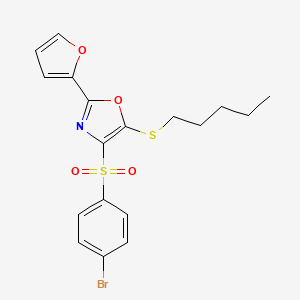

![molecular formula C16H23N3O3S2 B2419400 1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea CAS No. 1023562-12-0](/img/structure/B2419400.png)

1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

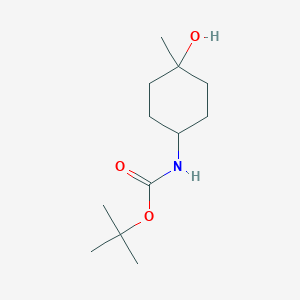

The molecular structure of 1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea consists of a cyclohexyl group, a sulfonylacetyl group, and a 4-methylphenyl group . The compound has a complex structure with multiple functional groups, contributing to its unique chemical properties .

Applications De Recherche Scientifique

Anticancer Activities

- Cytotoxicity Against Cancer Cell Lines: Thiourea derivatives have demonstrated potential anticancer activities. For instance, certain thiourea derivatives exhibited significant cytotoxicity against HeLa cell lines in vitro, showing more potent effects than hydroxyurea (Ruswanto et al., 2015).

Antimicrobial Properties

- Novel Thiourea Derivatives as Antimicrobials: Thiourea compounds have been synthesized to explore their antimicrobial activities. These include derivatives like isothiocyanatosulfonamides and 1,3-disubstituted thioureas, which were found to have significant antimicrobial properties (El-Gaby et al., 2002).

Ophthalmological Applications

- Inhibitors for Glaucoma Treatment: Sulfonamide-derived thiourea compounds have shown strong affinities for carbonic anhydrase isozymes, relevant for glaucoma treatment. These compounds demonstrated topical intraocular pressure-lowering effects in rabbit models, indicating their potential as novel antiglaucoma drugs (Casini et al., 2000).

Enzyme Inhibition and Sensing Applications

- Enzyme Inhibitors and Mercury Sensors: Thiourea derivatives have been evaluated for their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. Some compounds also exhibited potential as sensing probes for detecting toxic metals like mercury (Rahman et al., 2021).

Chemical Synthesis and Catalysis

- Catalysts in Asymmetric Reactions: Thiourea derivatives derived from amino alcohols have been used to catalyze asymmetric reactions, such as the Morita-Baylis-Hillman reaction, highlighting their utility in synthetic organic chemistry (Lattanzi, 2007).

Insecticidal Activities

- Synthesis of Insecticidal Compounds: Novel thiourea compounds have been synthesized with insecticidal activities, indicating their potential use in pest control and agricultural applications (Jia, 2015).

Molecular Docking and Drug Development

- Molecular Docking Studies: Thiourea derivatives have been subjected to in vitro and in silico molecular docking studies, which are crucial in drug development, especially for targeting diseases like tuberculosis and cancer (Haribabu et al., 2015).

Photoluminescence Studies

- Photoluminescence and Chromium(VI) Detection: Certain thiourea compounds exhibit photoluminescence properties, which have been utilized in analytical chemistry for detecting elements like chromium(VI) (Sunil & Rao, 2015).

Propriétés

IUPAC Name |

1-cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S2/c1-12-7-9-14(10-8-12)24(21,22)11-15(20)18-19-16(23)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,18,20)(H2,17,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWKKNOBFAFETQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

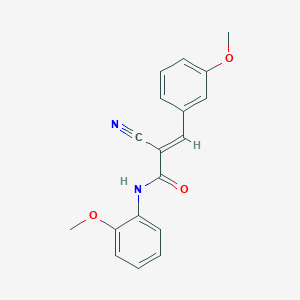

![[4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2419323.png)

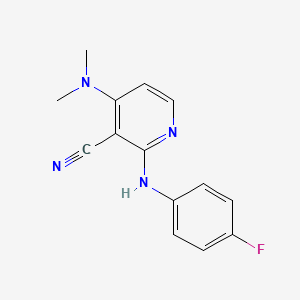

![2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2419324.png)

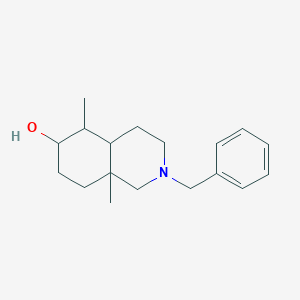

![8-methoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2419326.png)

![N-{4-[7-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2419330.png)

![4,5-dimethoxy-2-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2419331.png)

![1-heptyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2419333.png)

![5,6-Dimethyl-3-{[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2419334.png)

![2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2419335.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2419339.png)